奥皮尼亚嗪

科学研究应用

奥皮尼亚嗪在科学研究中有多种应用,包括:

化学: 用作合成各种有机化合物和衍生物的前体。

生物学: 研究其抗菌特性及其在治疗细菌感染中的潜在用途。

工业: 用于开发新的药物和化学中间体。

作用机制

奥皮尼亚嗪的作用机制包括其与细菌酶相互作用并抑制分枝菌酸的合成 . 分枝菌酸是分枝杆菌细胞壁的重要组成部分,其抑制会导致细胞壁破坏和细菌细胞死亡。 该化合物专门针对过氧化氢酶-过氧化物酶,它参与奥皮尼亚嗪前药形式的活化 .

生化分析

Biochemical Properties

Opiniazide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in tuberculosis treatment. It interacts with enzymes such as catalase-peroxidase, which is crucial for the activation of the drug within the bacterial cells . The nature of these interactions involves the binding of Opiniazide to the active site of the enzyme, leading to the production of reactive oxygen species that are toxic to the bacteria.

Cellular Effects

Opiniazide affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell wall synthesis and interferes with the replication process . In mammalian cells, Opiniazide has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Opiniazide involves its activation by bacterial catalase-peroxidase, leading to the generation of reactive oxygen species . These reactive species cause damage to the bacterial DNA, proteins, and lipids, ultimately leading to cell death. Opiniazide also inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, further contributing to its bactericidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Opiniazide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that Opiniazide can have sustained effects on cellular function, particularly in terms of its bactericidal activity and its ability to modulate immune responses in mammalian cells.

Dosage Effects in Animal Models

The effects of Opiniazide vary with different dosages in animal models. At therapeutic doses, Opiniazide effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive oxygen species and the subsequent oxidative stress on the cells.

Metabolic Pathways

Opiniazide is involved in several metabolic pathways, particularly those related to its activation and detoxification. It is metabolized by liver enzymes, including cytochrome P450, which convert it into active and inactive metabolites . The active metabolites are responsible for the drug’s therapeutic effects, while the inactive metabolites are excreted from the body. Opiniazide can also affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration.

Transport and Distribution

Within cells and tissues, Opiniazide is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, Opiniazide can accumulate in certain organelles, such as lysosomes, where it exerts its bactericidal effects. The distribution of Opiniazide within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of Opiniazide is critical for its activity and function. It is primarily localized in the cytoplasm and lysosomes of bacterial cells, where it interacts with its target enzymes . In mammalian cells, Opiniazide can also localize to the mitochondria, where it may influence cellular respiration and energy production. The localization of Opiniazide is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments.

准备方法

合成路线及反应条件

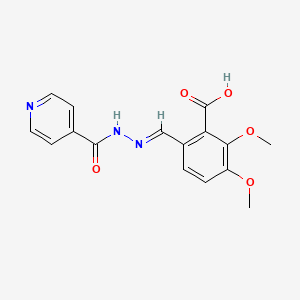

奥皮尼亚嗪可以通过4-吡啶甲酸酰肼与2-羧基-3,4-二甲氧基苯甲醛之间的缩合反应合成 . 该反应通常包括以下步骤:

- 将4-吡啶甲酸酰肼溶解在适当的溶剂中,例如乙醇。

- 将2-羧基-3,4-二甲氧基苯甲醛添加到溶液中。

- 在回流条件下加热反应混合物数小时。

- 冷却反应混合物使产物沉淀。

- 通过重结晶过滤和纯化产物。

工业生产方法

在工业环境中,奥皮尼亚嗪的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,可以优化反应条件,例如温度、压力和溶剂选择,以确保最终产物具有高纯度和高产率。

化学反应分析

反应类型

奥皮尼亚嗪会经历各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的羧酸。

还原: 还原反应可以将奥皮尼亚嗪转化为其相应的胺。

取代: 亲核取代反应可以在吡啶环上发生,导致形成各种衍生物。

常用试剂和条件

氧化: 在酸性条件下可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。

还原: 通常采用还原剂,例如氢化铝锂或硼氢化钠。

取代: 在碱的存在下,例如氢氧化钠,可以使用诸如卤代烷或酰氯之类的试剂。

主要产品

氧化: 形成羧酸。

还原: 形成胺。

取代: 根据所用试剂,形成各种取代衍生物。

相似化合物的比较

属性

IUPAC Name |

2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFNANHKYNZNI-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2779-55-7 | |

| Record name | Opiniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPINIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

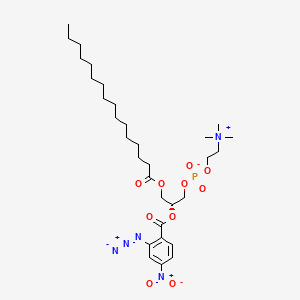

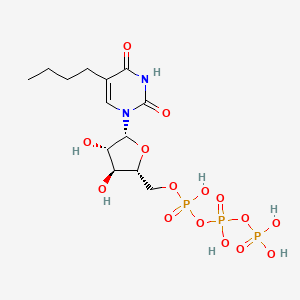

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)